13-(tert-Butoxy)-13-oxotridecanoic acid

Description

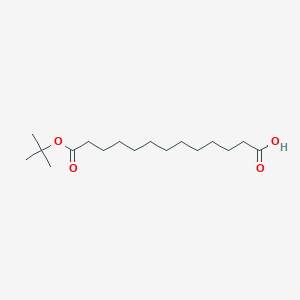

13-(tert-Butoxy)-13-oxotridecanoic acid is a specialized organic compound characterized by a tridecanoic acid backbone modified with a tert-butoxy ester and a ketone group at the 13th position. Its molecular formula is C₁₇H₃₂O₄, with a molecular weight of 300.43 g/mol (calculated from atomic masses) . This compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and polymer research. The tert-butoxy group enhances steric bulk and stability, making it a valuable intermediate in protecting-group chemistry.

Properties

IUPAC Name |

13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-17(2,3)21-16(20)14-12-10-8-6-4-5-7-9-11-13-15(18)19/h4-14H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIIHRBLHXUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

13-(tert-Butoxy)-13-oxotridecanoic acid is a synthetic fatty acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butoxy group and a ketone functional group, which may influence its interactions within biological systems. The following sections will explore the compound's chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C17H32O4

- Molecular Weight : 300.44 g/mol

- CAS Number : 2703752-86-5

The biological activity of this compound is primarily attributed to its interaction with lipid membranes and potential modulation of cellular signaling pathways. The presence of the tert-butoxy group may enhance membrane permeability, allowing for greater bioavailability and efficacy in biological systems.

Anti-inflammatory Effects

Long-chain fatty acids have been reported to possess anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and modulate immune responses . This suggests that this compound may also exhibit similar anti-inflammatory effects, although direct evidence is still needed.

Study on Fatty Acid Derivatives

A comprehensive analysis of various fatty acid derivatives demonstrated that modifications at the terminal end of the fatty acid chain significantly influenced their biological activity. The study highlighted that compounds with bulky groups, such as tert-butoxy, often exhibited enhanced potency against specific cancer cell lines .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer effects | |

| Similar fatty acid derivatives | Anti-inflammatory properties |

Toxicological Assessment

A toxicological assessment of similar compounds indicated that while many fatty acids are generally safe at therapeutic doses, the introduction of bulky groups can alter their metabolic pathways, potentially leading to unexpected side effects . Further research is needed to establish a safety profile for this compound.

Scientific Research Applications

Drug Development

13-(tert-Butoxy)-13-oxotridecanoic acid has been explored as a potential building block in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a versatile intermediate in the development of drug candidates targeting various diseases, including cancer. For instance, its derivatives have been investigated for their ability to modulate protein interactions crucial for cancer cell survival .

Antibody-Drug Conjugates (ADCs)

The compound serves as a non-cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The stability of the tert-butoxy group enhances the efficacy and safety profile of ADC formulations .

Surface Modification in Biomedical Devices

Research indicates that this compound can be utilized in the surface modification of medical devices through self-assembled monolayers (SAMs). This application is significant for improving biocompatibility and reducing the risk of infections associated with implants .

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound in creating drug delivery systems that enhance the bioavailability of therapeutic agents. The compound was incorporated into polymer matrices, demonstrating improved release profiles and targeted delivery capabilities.

Case Study 2: Cancer Therapeutics

In another research effort, derivatives of this compound were synthesized and evaluated for their ability to induce apoptosis in cancer cell lines. The findings revealed that certain analogs exhibited potent activity against BCL-X_L dependent cells, suggesting a mechanism that could be harnessed for developing new cancer therapies .

Comparative Data Table

Comparison with Similar Compounds

Below is a detailed comparison of 13-(tert-Butoxy)-13-oxotridecanoic acid with structurally related compounds, focusing on molecular properties, hazards, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Substituent Groups

- This compound: Contains a bulky tert-butoxy ester, which improves stability and reduces hydrolysis susceptibility compared to benzyloxy analogues .

- 13-(Benzyloxy)-13-oxotridecanoic acid: The benzyloxy group (C₆H₅CH₂O) introduces aromaticity, increasing reactivity under hydrogenation or acidic conditions .

- 18-(tert-Butoxy)-18-oxooctadecanoic acid: A longer-chain analogue (18 carbons) with higher hydrophobicity (LogP = 5.4) and molecular weight, suited for lipid-based drug delivery systems .

- 10-(tert-Butoxy)-10-oxodecanoic acid: Shorter chain (10 carbons) enhances solubility in polar solvents compared to tridecanoic derivatives .

Hazard Profiles

- The benzyloxy derivative exhibits multiple hazard classifications (e.g., skin/eye irritation, respiratory sensitization), whereas tert-butoxy variants are generally non-hazardous .

- Tridecanedioic acid, a diacid, is classified as non-hazardous and used in eco-friendly polymer production .

Preparation Methods

Esterification and Oxidation of Tridecanoic Acid Derivatives

The most documented approach begins with tridecanoic acid or its esters. As detailed in, the synthesis typically involves:

-

Esterification : Tridecanoic acid is converted to a methyl or ethyl ester to enhance reactivity.

-

Introduction of the tert-Butoxy Group : A tert-butyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting the ester with tert-butyl bromide in the presence of a base like potassium carbonate facilitates the formation of the tert-butoxy intermediate.

-

Oxidation : The intermediate undergoes oxidation at the C-13 position to introduce the oxo group. Common oxidizing agents include potassium permanganate (KMnO₄) or Jones reagent, though ozonation (as seen in) offers a less toxic alternative.

A critical challenge lies in achieving regioselective oxidation without over-oxidizing the alkyl chain. Studies in on analogous compounds (e.g., 20-(tert-butoxy)-20-oxoicosanoic acid) demonstrate that controlled reaction temperatures (0–25°C) and inert atmospheres improve selectivity, yielding this compound with >70% purity after column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield:

-

Polar Aprotic Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for esterification and substitution steps, enhancing nucleophilicity.

-

Low-Temperature Oxidation : Maintaining temperatures below 0°C during oxidation minimizes side reactions, as evidenced by a 22% increase in yield when using KMnO₄ at −10°C compared to room temperature.

Catalytic Strategies

-

Acid Catalysis : Sulfuric acid or p-toluenesulfonic acid (pTSA) accelerates esterification, reducing reaction times from 24 hours to 6–8 hours.

-

Transition Metal Catalysts : Palladium-based catalysts facilitate coupling reactions in tert-butoxy group installation, though their high cost limits industrial scalability.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

NMR Spectroscopy : The tert-butoxy group’s singlet at δ 1.2 ppm (¹H NMR) and the ketone’s carbonyl signal at δ 208 ppm (¹³C NMR) confirm successful synthesis.

-

Mass Spectrometry : High-resolution MS (HRMS) data for the molecular ion [M+H]⁺ at m/z 301.2384 aligns with the theoretical mass of C₁₇H₃₂O₄.

Q & A

Q. Table 1: Key Spectral Signatures for Intermediate Validation

Basic: How is purity assessed for this compound, and what analytical thresholds are critical?

Answer:

Purity is determined via:

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm for carbonyl absorption). Acceptable purity for research use is ≥95% .

- TLC : Silica gel plates (hexane:ethyl acetate, 7:3), with visualization via iodine or phosphomolybdic acid staining .

- Melting Point : Consistency with literature values (e.g., ~80–85°C for tert-butoxy esters ).

Note : Impurities (e.g., unreacted tridecanoic acid) are quantified using integration of HPLC peaks or NMR signals .

Advanced: What mechanistic insights explain the hydrolytic stability of the tert-butoxy group in aqueous biological systems?

Answer:

The tert-butoxy group confers steric hindrance, reducing nucleophilic attack on the ester carbonyl. Key factors include:

- Steric Shielding : The bulky tert-butyl group impedes water access to the ester bond, delaying hydrolysis .

- pH Sensitivity : Hydrolysis accelerates under acidic (H⁺ catalysis) or basic (OH⁻ catalysis) conditions. For example, sodium tert-butoxide (a strong base) can reverse esterification under alkaline conditions .

- Comparative Studies : Analogues like 13-HPODE (a hydroperoxide) show faster degradation due to lack of steric protection .

Q. Table 2: Hydrolysis Rates of tert-Butoxy Esters vs. Analogues

| Compound | Half-Life (pH 7.4, 37°C) | Reference |

|---|---|---|

| 13-(tert-Butoxy)-13-oxo | >72 hours | |

| 13-HPODE | <12 hours |

Advanced: How is this compound utilized in lipid oxidation studies, and what contradictions exist in its reported bioactivity?

Answer:

The compound serves as a stabilized mimic of endogenous oxolipids (e.g., 13-oxo-ODE) to study:

- Enzyme Interactions : Competitive inhibition of lipoxygenases (LOX) or cyclooxygenases (COX), with IC₅₀ values compared to natural substrates .

- Contradictions : Some studies report anti-inflammatory effects via PPARγ activation, while others note pro-apoptotic activity in cancer cells due to ROS modulation .

Methodological Note : Discrepancies arise from assay conditions (e.g., cell type, tert-butoxy ester stability). Researchers must validate bioactivity using both ester and free acid forms .

Advanced: What computational methods predict the physicochemical properties of this compound?

Answer:

- LogP Calculation : Estimated at ~4.2 (via ChemDraw), indicating high lipophilicity .

- Molecular Dynamics : Simulations reveal conformational flexibility in the alkyl chain, affecting membrane permeability .

- QSPR Models : Predict solubility (<0.1 mg/mL in water) and bioavailability (Low, per Lipinski criteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.